Platinic chloride [MI] (CAS 16941-12-1), widely known in scientific literature as chloroplatinic acid or hexachloroplatinic acid (H2PtCl6), is a highly soluble, acidic, anionic platinum(IV) coordination complex. In industrial and laboratory procurement, it serves as the primary gateway precursor for synthesizing supported platinum catalysts, bimetallic nanoparticles, and homogeneous organometallic catalysts. Unlike neutral or lower-oxidation-state platinum halides, H2PtCl6 is highly soluble in water and polar organic solvents, providing a versatile liquid-phase or easily solvated solid precursor. Its distinct combination of an anionic [PtCl6]2- core and acidic protons (H+) dictates its unique electrostatic adsorption behavior and reduction kinetics, making it the foundational material for applications ranging from fuel cell electrocatalysts to bulk silicone hydrosilylation [1].
Substituting Platinic chloride [MI] (H2PtCl6) with other platinum salts, such as Platinum(II) chloride (PtCl2), Platinum(IV) chloride (PtCl4), or Potassium hexachloroplatinate (K2PtCl6), fundamentally disrupts established synthesis workflows and catalyst performance. PtCl2 is insoluble in water, eliminating its utility in aqueous nanoparticle synthesis, while PtCl4 lacks the intrinsic acidity (H+) required to trigger specific disproportionation and galvanic replacement reactions. Furthermore, substituting the anionic H2PtCl6 with cationic platinum precursors (e.g., tetraammineplatinum chloride) completely reverses the optimal pH window for Strong Electrostatic Adsorption (SEA) onto carbon or metal oxide supports. This electrostatic mismatch leads to severe precursor repulsion, poor metal dispersion, and failure to achieve high-density platinum loading [1].
When synthesizing carbon-supported platinum nanoparticles for direct methanol fuel cells, the choice of precursor dictates the final electrocatalytic mass activity. Research comparing H2PtCl6 to PtCl4 using identical surfactant-mediated reduction protocols demonstrated that H2PtCl6-derived nanoparticles achieved a peak mass activity of ~342 A/g Pt at 0.612 V for methanol oxidation. This performance was significantly higher than the PtCl4-derived counterparts and 4.6 times more active than commercial baseline catalysts [1]. The superior performance is attributed to more favorable reduction kinetics that yield an optimal ratio of metallic Pt(0) active sites.
| Evidence Dimension | Peak mass activity for methanol oxidation |
| Target Compound Data | ~342 A/g Pt (H2PtCl6 precursor) |
| Comparator Or Baseline | Lower activity for PtCl4 precursor; 4.6x lower for commercial baseline |
| Quantified Difference | 4.6-fold increase over commercial baseline; highest activity among tested precursors |
| Conditions | Carbon-supported Pt nanoparticles, 0.5 M CH3OH / 0.1 M HClO4, room temperature |
For fuel cell electrocatalyst procurement, H2PtCl6 is the preferred precursor to maximize mass activity and reduce the overall platinum loading required.
The manufacturing of supported catalysts via Strong Electrostatic Adsorption requires matching the precursor's ionic charge to the support's surface chemistry. A comparative study between anionic chloroplatinic acid (H2PtCl6) and cationic tetraammineplatinum(II) chloride revealed that H2PtCl6 is uniquely suited for acidic supports with a low point of zero charge. On low-pH carbon or modified alumina supports, the anionic H2PtCl6 achieved high platinum loadings (>4.0 wt%) due to strong electrostatic attraction to the protonated surface[1]. Conversely, cationic Pt(II) precursors experienced electrostatic repulsion under these conditions, resulting in poor uptake.
| Evidence Dimension | Platinum loading capacity on low-pH supports |
| Target Compound Data | >4.0 wt% Pt loading (H2PtCl6) |
| Comparator Or Baseline | Poor uptake / electrostatic repulsion (Cationic Pt(II) precursor) |
| Quantified Difference | Enables high-density loading (>4 wt%) where cationic precursors fail |
| Conditions | Strong Electrostatic Adsorption (SEA) on acidic carbon/alumina supports at low pH |
Buyers manufacturing heterogeneous catalysts on acidic carbon or metal oxide supports must procure the anionic H2PtCl6 to ensure high metal dispersion and loading efficiency.
H2PtCl6 serves a dual role as both a platinum source and an acidic trigger in the synthesis of complex bimetallic nanostructures. In the synthesis of Pt-Cu hollow tetradecahedrons via galvanic replacement of Cu2O, H2PtCl6 successfully initiated the reaction because its intrinsic protons (H+) triggered the disproportionation of Cu(I) to Cu(0) and Cu(II), allowing subsequent in situ replacement by PtCl6^2-. When H2PtCl6 was substituted with the neutral salt K2PtCl6, no significant reaction was observed without the external addition of acid [1].
| Evidence Dimension | Spontaneous galvanic replacement of Cu2O |
| Target Compound Data | Successful formation of Pt-Cu hollow nanostructures |
| Comparator Or Baseline | K2PtCl6 (No significant reaction observed) |
| Quantified Difference | Binary success vs. failure without external acid additives |
| Conditions | Aqueous dispersion of Cu2O tetradecahedrons with PVP at room temperature / 55 °C |
H2PtCl6 streamlines the synthesis of bimetallic hollow nanostructures by eliminating the need for external inductive acid agents, simplifying the procurement bill of materials.
In the industrial production of silicones and silanes, H2PtCl6 dissolved in isopropanol (Speier's catalyst) remains a benchmark homogeneous catalyst. Studies on platinum-catalyzed hydrosilylation note that H2PtCl6 achieves extremely high turnover numbers (TON > 10^4 to 10^5) for the addition of Si-H bonds across unsaturated carbon bonds[1]. Substituting H2PtCl6 with simple platinum chlorides like PtCl2 or PtCl4 drastically reduces catalytic activity, as PtCl2 is insoluble and tends to form inactive binuclear complexes, while an increase in chlorine content to form [PtCl4]2- complexes also significantly decreases the reaction rate.
| Evidence Dimension | Catalytic activity / Turnover Number (TON) in hydrosilylation |
| Target Compound Data | High TON (>10^4) and rapid curing |
| Comparator Or Baseline | PtCl2 and PtCl4 (Significantly decreased activity) |
| Quantified Difference | Orders of magnitude higher TON compared to insoluble or inactive Pt chloride salts |
| Conditions | Hydrosilylation of alkenes/alkynes in organic solvents |
For bulk organosilicon manufacturing, H2PtCl6 provides unmatched cost-efficiency and catalytic turnover compared to other simple platinum halides.
Directly following from its superior mass activity in methanol oxidation, H2PtCl6 is the preferred precursor for synthesizing high-performance Pt/C and PtRu/C nanoparticles for direct methanol and proton-exchange membrane fuel cells [1].
Based on its high turnover numbers as Speier's catalyst, it is the optimal choice for bulk homogeneous hydrosilylation reactions, curing of silicone rubbers, and functionalization of organosilanes [2].
Leveraging its anionic nature, H2PtCl6 is ideal for Strong Electrostatic Adsorption (SEA) onto acidic carbon or alumina supports, essential for petrochemical reforming and automotive exhaust catalysts [3].
Due to its intrinsic acidity, it acts as both a metal precursor and an inductive agent for galvanic replacement reactions, streamlining the production of advanced core-shell or hollow nanomaterials [4].
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